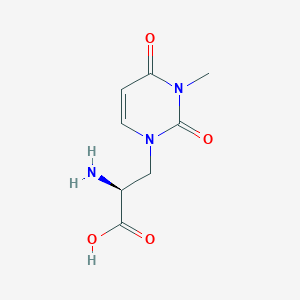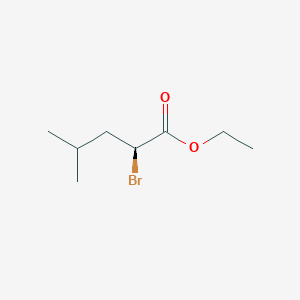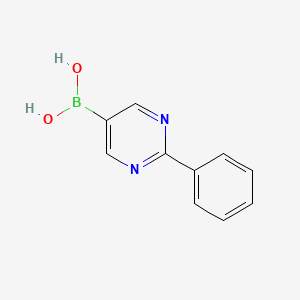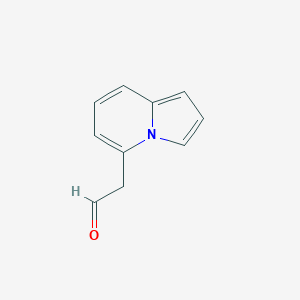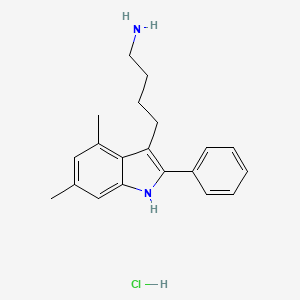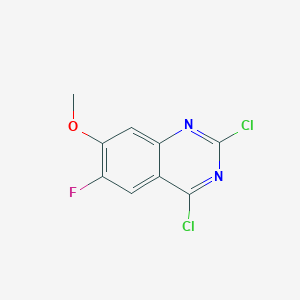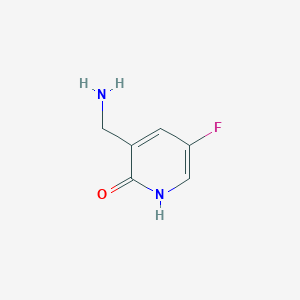
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a pyrimidine ring substituted with ethoxy groups at positions 2 and 4, and a fluorophenyl group attached to a methanol moiety at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic or basic conditions.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Reduction to Methanol: The final step involves the reduction of the intermediate to form the methanol moiety, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can further reduce the methanol moiety to a methyl group.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Bases like potassium carbonate or sodium hydride can be used to facilitate nucleophilic substitution reactions.
Coupling: Palladium catalysts such as palladium acetate or palladium on carbon are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Coupling: Formation of more complex aromatic compounds.
科学研究应用
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the interaction of pyrimidine derivatives with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study the mechanisms of action of pyrimidine-based drugs and to identify new drug targets.
Material Science: It is used in the development of novel materials with unique electronic and optical properties, owing to the presence of the fluorophenyl group.
作用机制
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target proteins, while the pyrimidine ring can form hydrogen bonds and other interactions with the active site residues.
相似化合物的比较
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl)(4-fluorophenyl)methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(2,4-Diethoxypyrimidin-5-yl)(4-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(2,4-Diethoxypyrimidin-5-yl)(4-bromophenyl)methanol: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanol lies in the combination of the ethoxy groups and the fluorophenyl group, which confer specific electronic and steric properties to the compound. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
属性
CAS 编号 |
846-87-7 |
|---|---|
分子式 |
C15H17FN2O3 |
分子量 |
292.30 g/mol |
IUPAC 名称 |
(2,4-diethoxypyrimidin-5-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C15H17FN2O3/c1-3-20-14-12(9-17-15(18-14)21-4-2)13(19)10-5-7-11(16)8-6-10/h5-9,13,19H,3-4H2,1-2H3 |
InChI 键 |
IHONYOQGISRJTB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NC(=NC=C1C(C2=CC=C(C=C2)F)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
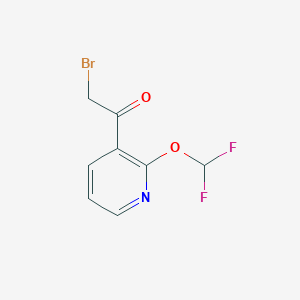


![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
